N-(3,6-Diphenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide
Description
N-(3,6-Diphenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core substituted with phenyl groups at positions 3 and 6, and a benzamide moiety at position 4. The compound is synthesized via Vilsmeier-Haack formylation of 3,6-diphenylimidazo[2,1-b]thiazole, followed by condensation with benzamide precursors . Key spectral data (e.g., $ ^1H $-NMR, $ ^{13}C $-NMR, IR) confirm the presence of characteristic signals for the imidazothiazole ring and benzamide substituents .
Properties
CAS No. |
918648-70-1 |
|---|---|
Molecular Formula |
C24H17N3OS |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(3,6-diphenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide |
InChI |
InChI=1S/C24H17N3OS/c28-23(19-14-8-3-9-15-19)26-22-21(18-12-6-2-7-13-18)25-24-27(22)20(16-29-24)17-10-4-1-5-11-17/h1-16H,(H,26,28) |
InChI Key |
BWMQJZULSKVMMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC(=C(N23)NC(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3,6-Diphenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 2-aminothiazole with benzaldehyde derivatives to form the imidazo[2,1-b][1,3]thiazole core. This intermediate is then further reacted with benzoyl chloride to yield the final product . The reaction conditions often involve the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA).
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
N-(3,6-Diphenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Mechanism of Action
N-(3,6-Diphenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide exhibits potent anticancer properties by targeting specific molecular pathways involved in cell proliferation and apoptosis. Research indicates that compounds with similar imidazo-thiazole scaffolds can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression.
Case Studies
- Pancreatic Cancer : A study evaluated the cytotoxic effects of imidazo[2,1-b][1,3]thiazole derivatives on pancreatic ductal adenocarcinoma cells. The results showed significant antiproliferative activity with IC50 values in the low micromolar range, suggesting potential for further development as therapeutic agents against this aggressive cancer type .
- Breast Cancer : Another investigation focused on thiazole-linked compounds that demonstrated selective cytotoxicity against breast cancer cell lines (MCF-7). The structure-activity relationship (SAR) analysis revealed that modifications on the thiazole ring enhanced anticancer activity .
Anticonvulsant Activity
Therapeutic Potential
The compound's thiazole moiety is associated with anticonvulsant effects. Research highlights the importance of thiazoles in developing new treatments for epilepsy by demonstrating their ability to modulate neurotransmitter systems and reduce seizure activity.
Case Studies
- Seizure Models : In animal models of epilepsy, compounds similar to this compound showed significant anticonvulsant properties with effective doses lower than traditional medications like ethosuximide. These findings underline the potential for developing novel anticonvulsants based on this scaffold .
- Mechanistic Insights : A detailed SAR study indicated that substitutions on the phenyl rings adjacent to the thiazole core significantly influence anticonvulsant efficacy. Compounds with electron-withdrawing groups exhibited enhanced activity, suggesting a pathway for rational drug design focused on optimizing these interactions .
Summary of Applications
| Application | Mechanism of Action | Notable Findings |
|---|---|---|
| Anticancer | Induces apoptosis; disrupts cell cycle | Effective against pancreatic and breast cancer cells |
| Anticonvulsant | Modulates neurotransmitter systems | Lower effective doses compared to standard medications |
Mechanism of Action
The mechanism of action of N-(3,6-Diphenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes and disrupt cellular pathways, leading to cell death in cancer cells. The compound’s ability to bind to DNA and proteins also contributes to its biological effects . The exact molecular targets and pathways involved are still under investigation, but its interaction with key regulatory proteins is a critical aspect of its mechanism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Derivatives with Varying Substituents on the Imidazothiazole Core
(a) Fluorinated Benzamide Analogues
- 3,4-Difluoro-N-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide (BE18099): Structure: Differs by fluorine atoms on the benzamide ring and a methylene linker. Properties: Molecular weight = 371.40 g/mol; synthesized via similar amidation strategies .
(b) Sulfonamide Derivatives
- 4-Chloro-N-[2-(4-methoxyphenyl)-3,6-diphenylimidazo[2,1-b][1,3]thiazol-5-yl]benzenesulfonamide (5a) :
- Structure : Replaces benzamide with a sulfonamide group and introduces a 4-methoxyphenyl substituent.
- Synthesis : Yield = 75% (method A); mp = 194–196°C; IR peaks at 1172 cm$ ^{-1} $ (SO$ _2 $) and 1601 cm$ ^{-1} $ (C=N) .
- Bioactivity : Sulfonamide groups are associated with enzyme inhibition (e.g., COX/LOX), though activity data for 5a remain unexplored .
(c) Triazole-Linked Amides
- N-((3-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methyl)-2-(4-(1-hydroxycyclohexyl)-1H-1,2,3-triazol-1-yl)acetamide (12h) :
- Structure : Features a triazole-acetamide side chain and a 4-bromophenyl group.
- Properties : Yield = 26%; mp = 165–166°C; $ ^1H $-NMR signals at δ 7.82 (triazole-H) and δ 4.62 (CH$ _2 $-NH) .
- Bioactivity : Tested for IDO1 (indoleamine 2,3-dioxygenase 1) inhibition, showing moderate activity (IC$ _{50} $ = ~10 µM) .
Biological Activity
N-(3,6-Diphenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 369.46 g/mol. The compound features an imidazo[2,1-b][1,3]thiazole moiety that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H15N3O2S2 |
| Molecular Weight | 369.46 g/mol |
| InChI | InChI=1S/C18H15N3O2S2/c1-13-7-9-15(10-8-13)25(22,23)20-17-16(14-5-3-2-4-6-14)19-18-21(17)11-12-24-18/h2-12,20H,1H3 |
| InChIKey | MPLSJSIWDRBONA-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the imidazo-thiazole core followed by acylation with benzoyl chloride. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the imidazo[2,1-b][1,3]thiazole structure. For instance:
- In vitro Studies : this compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. The compound demonstrated effective cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
The mechanism underlying the anticancer activity appears to involve the inhibition of specific kinases associated with cell proliferation pathways. Molecular docking studies suggest that the compound interacts with key targets such as EGFR and HER2 .
Case Studies
Several case studies have reported on the efficacy of imidazo[2,1-b][1,3]thiazole derivatives in preclinical models:
- Study on MCF-7 Cells : A derivative exhibited an IC50 value of 23.30 ± 0.35 μM against MCF-7 cells while showing minimal toxicity to normal breast epithelial cells (MCF-10A) .
- In Vivo Models : Animal studies indicated that these compounds significantly reduced tumor size compared to control groups when administered at specific dosages .
Structure–Activity Relationship (SAR)
Research into the SAR of imidazo[2,1-b][1,3]thiazole derivatives has identified critical structural features necessary for biological activity:
| Structural Feature | Activity Implication |
|---|---|
| Presence of phenyl rings | Enhances hydrophobic interactions with targets |
| Substituents on thiazole | Influence binding affinity and selectivity |
| Acylation position | Affects overall potency and pharmacokinetics |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
